2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
Overview
Description
2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring, with a hydroxyethyl substituent at the 2-position.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown inhibitory activities against certain enzymes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the function of the target
Biochemical Pathways
Similar compounds have been known to affect certain biochemical pathways
Result of Action
Similar compounds have been known to have certain effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione has been used to construct five donor–acceptor type conjugated polymers . It acts as an electron acceptor in these polymers . The electrochromic properties of these polymers were studied, showing that the polymers exhibit a range of colours from orange to red and magenta in the neutral state, and switch to blue, green, and yellow, upon applying positive voltages .
Cellular Effects
. Biological investigations have shown that pyrrolo [3,4- c ]pyridines can be used to treat diseases of the nervous and immune systems .
Molecular Mechanism
. This suggests that it may interact with biomolecules in a way that influences electron transfer processes.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
, suggesting that it may be involved in electron transfer processes.
Transport and Distribution
, suggesting that it may be transported and distributed in a manner that influences electron transfer processes.
Subcellular Localization
, suggesting that it may localize to areas of the cell where electron transfer processes occur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves the Diels-Alder reaction. One common method involves the cycloaddition of 4-methoxy-1,3-oxazoles with maleimide derivatives. The starting materials, such as 4-methoxyoxazoles, are synthesized through a series of steps including the condensation of amides with chloral, followed by cyclization in the presence of sodium methoxide in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxyethyl group can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyridine-1,2-dione: Another derivative with similar structural features but different substituents.
Pyrrolo[3,4-c]pyrrole-1,3-dione: A related compound used in the synthesis of conjugated polymers.
Uniqueness
2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is unique due to its specific hydroxyethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with tailored functionalities.
Properties
IUPAC Name |
2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-4-3-11-8(13)6-1-2-10-5-7(6)9(11)14/h1-2,5,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFZLVNLVANCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321413 | |
Record name | 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87544-89-6 | |
Record name | NSC374808 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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